molecular formula C10H15BrN2O3 B13927849 4-Bromo-1-(2,2-diethoxyethyl)-1H-pyrazole-5-carbaldehyde

4-Bromo-1-(2,2-diethoxyethyl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B13927849
M. Wt: 291.14 g/mol
InChI Key: YRDPJHXURDSEFG-UHFFFAOYSA-N
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Description

4-Bromo-1-(2,2-diethoxyethyl)-1H-pyrazole-5-carbaldehyde is a chemical compound with the molecular formula C9H15BrN2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2,2-diethoxyethyl)-1H-pyrazole-5-carbaldehyde typically involves the bromination of a pyrazole derivative followed by the introduction of the diethoxyethyl group. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The diethoxyethyl group can be introduced through a nucleophilic substitution reaction using diethoxyethane and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2,2-diethoxyethyl)-1H-pyrazole-5-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 4-Bromo-1-(2,2-diethoxyethyl)-1H-pyrazole-5-carboxylic acid.

    Reduction: 4-Bromo-1-(2,2-diethoxyethyl)-1H-pyrazole-5-methanol.

    Substitution: 4-Amino-1-(2,2-diethoxyethyl)-1H-pyrazole-5-carbaldehyde or 4-Mercapto-1-(2,2-diethoxyethyl)-1H-pyrazole-5-carbaldehyde.

Scientific Research Applications

4-Bromo-1-(2,2-diethoxyethyl)-1H-pyrazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its potential binding affinity to biological targets.

    Medicine: It may serve as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2,2-diethoxyethyl)-1H-pyrazole-5-carbaldehyde depends on its interaction with molecular targets. The bromine atom and the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The diethoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1H-pyrazole-5-carbaldehyde
  • 1-(2,2-Diethoxyethyl)-1H-pyrazole-5-carbaldehyde
  • 4-Chloro-1-(2,2-diethoxyethyl)-1H-pyrazole-5-carbaldehyde

Uniqueness

4-Bromo-1-(2,2-diethoxyethyl)-1H-pyrazole-5-carbaldehyde is unique due to the presence of both the bromine atom and the diethoxyethyl group. This combination imparts distinct reactivity and properties, making it a versatile compound for various applications. The bromine atom provides a site for further functionalization, while the diethoxyethyl group enhances solubility and stability.

Properties

Molecular Formula

C10H15BrN2O3

Molecular Weight

291.14 g/mol

IUPAC Name

4-bromo-2-(2,2-diethoxyethyl)pyrazole-3-carbaldehyde

InChI

InChI=1S/C10H15BrN2O3/c1-3-15-10(16-4-2)6-13-9(7-14)8(11)5-12-13/h5,7,10H,3-4,6H2,1-2H3

InChI Key

YRDPJHXURDSEFG-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN1C(=C(C=N1)Br)C=O)OCC

Origin of Product

United States

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